

# Application Note: Quantitative Analysis of Nandrolone Metabolites in Plasma with $^{13}\text{C}$ Standard

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## Compound of Interest

Compound Name: Nandrolone-3,4- $^{13}\text{C}_2$

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## For Researchers, Scientists, and Drug Development Professionals

### Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of nandrolone and its major metabolites, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), in human plasma. The method utilizes stable isotope-labeled internal standards ( $^{13}\text{C}$ ) for high accuracy and precision, followed by sample preparation using protein precipitation and solid-phase extraction (SPE). Analysis is performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers excellent specificity and eliminates the need for chemical derivatization.[1][2] This robust method is suitable for pharmacokinetic studies, clinical research, and anti-doping applications.

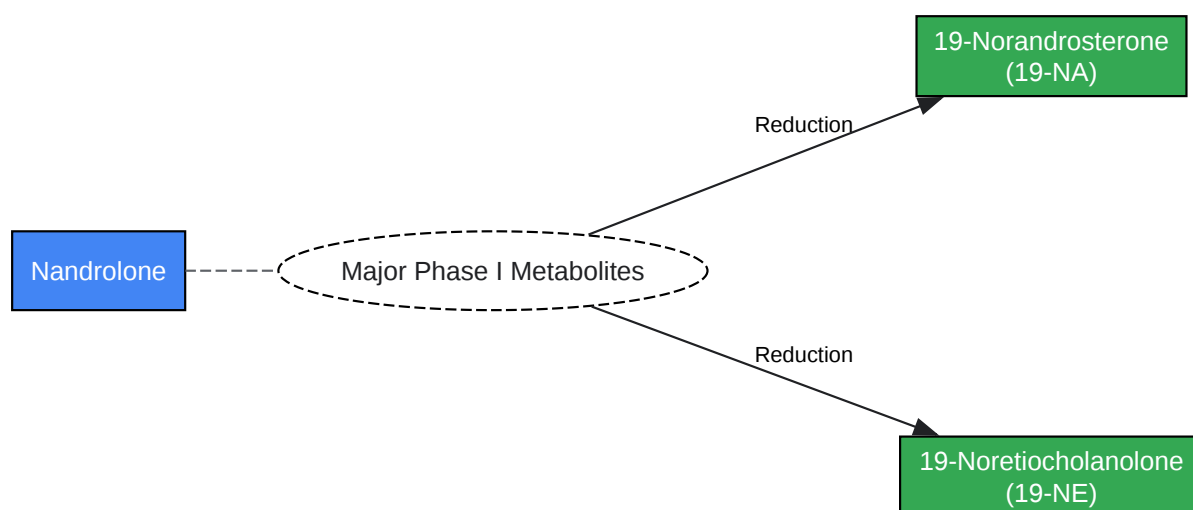
### Introduction

Nandrolone is a potent anabolic androgenic steroid used therapeutically, but also frequently abused in sports.[3] Monitoring its plasma concentration and that of its primary metabolites, 19-norandrosterone and 19-noretiocholanolone, is crucial for understanding its pharmacokinetics and for detecting its misuse.[2][4] The use of stable isotope-labeled internal standards, such as  $^{13}\text{C}$ -labeled nandrolone or its metabolites, is the gold standard for quantitative mass spectrometry. This approach, known as stable isotope dilution analysis, corrects for variations

in sample preparation and matrix effects, ensuring the highest level of accuracy and precision in the results.[5] This document outlines a validated LC-MS/MS protocol for this purpose.

## Nandrolone Metabolism

Nandrolone is extensively metabolized in the body. The primary metabolic pathway involves the reduction of the A-ring, leading to the formation of 19-norandrosterone and its stereoisomer 19-noretiocholanolone.[2][4][6] These metabolites are then typically conjugated with glucuronic acid or sulfate before excretion.[2]



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Caption: Metabolic pathway of Nandrolone to its primary metabolites.

## Experimental Protocol

This protocol provides a step-by-step guide for the quantitative analysis of nandrolone, 19-NA, and 19-NE in plasma.

## Materials and Reagents

- Analytes: Nandrolone, 19-Norandrosterone (19-NA), 19-Noretiocholanolone (19-NE)
- Internal Standards:  $^{13}\text{C}_3$ -Nandrolone,  $^{13}\text{C}_3$ -19-Norandrosterone,  $^{13}\text{C}_3$ -19-Noretiocholanolone (or appropriate deuterated standards)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
- Reagents: Formic Acid, Zinc Sulfate
- SPE Cartridges: C18 or mixed-mode cation exchange (WCX) cartridges[5][7]
- Plasma: Human plasma ( $\text{K}_2\text{EDTA}$ )

## Standard and Sample Preparation

- Stock Solutions: Prepare individual stock solutions (1 mg/mL) of analytes and internal standards in methanol.
- Working Solutions: Create intermediate and working standard solutions by serial dilution of the stock solutions to prepare calibration curve standards.
- Sample Pre-treatment:
  - Thaw plasma samples at room temperature.
  - Pipette 500  $\mu\text{L}$  of plasma into a microcentrifuge tube.
  - Add 50  $\mu\text{L}$  of the internal standard working solution (containing  $^{13}\text{C}$ -labeled Nandrolone, 19-NA, and 19-NE) and vortex briefly.
- Protein Precipitation:
  - Add 500  $\mu\text{L}$  of a cold solution of 0.1 M zinc sulfate in methanol to the plasma sample.[8]
  - Vortex vigorously for 1 minute.
  - Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Solid-Phase Extraction (SPE):

- Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Load the supernatant from the protein precipitation step onto the conditioned cartridge.
- Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
- Dry the cartridge under vacuum or nitrogen for 5 minutes.
- Elute the analytes with 3 mL of methanol or a mixture of 98% methanol and 2% ammonia.  
[5]
- Final Preparation:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  - Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50% methanol/water with 0.1% formic acid).
  - Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

## Experimental Workflow Diagram



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Caption: Workflow for plasma sample preparation and analysis.

## LC-MS/MS Method Parameters

The following tables provide typical parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

Parameter	Value
LC System	UHPLC System
Column	C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol (9:1, v/v)
Gradient	40% B to 95% B over 8 min
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	10 µL

Table 2: Mass Spectrometry Parameters

Parameter	Value
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source Temp.	500°C
Scan Type	Multiple Reaction Monitoring (MRM)
Analyte	Precursor Ion (m/z)
Nandrolone	275.2
<sup>13</sup> C <sub>3</sub> -Nandrolone	278.2
19-Norandrosterone	277.2
<sup>13</sup> C <sub>3</sub> -19-Norandrosterone	280.2
19-Noretiocholanolone	277.2
<sup>13</sup> C <sub>3</sub> -19-Noretiocholanolone	280.2

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

## Method Performance and Quantitative Data

The described method demonstrates excellent performance for the quantification of nandrolone and its metabolites in plasma.

Table 3: Method Validation Summary

Parameter	Nandrolone	19-Norandrosterone	19-Noretiocholanolone
Linear Range (ng/mL)	0.05 - 20	0.05 - 20	0.05 - 20
Correlation Coefficient (r <sup>2</sup> )	> 0.995	> 0.995	> 0.995
Limit of Detection (LOD) (ng/mL)	0.02	0.01[9]	0.03[9]
Limit of Quantification (LOQ) (ng/mL)	0.05	0.05	0.05
Recovery (%)	85 - 98%[7][9]	83 - 95%[7][9]	84 - 96%[7][9]
Intra-day Precision (%CV)	< 10%	< 10%	< 10%
Inter-day Precision (%CV)	< 15%	< 15%	< 15%

Note: Performance data is representative and should be confirmed during in-house validation. The validation parameters are often similar for both LC-MS/MS and GC-MS methods, with LOQs typically below 1 ng/mL.[1][2]

## Conclusion

The protocol detailed in this application note provides a reliable and robust method for the quantitative analysis of nandrolone, 19-norandrosterone, and 19-noretiocholanolone in plasma. The combination of stable isotope dilution, efficient sample preparation, and sensitive LC-MS/MS detection ensures high accuracy and reproducibility. This method is well-suited for demanding applications in clinical and research settings where precise measurement of these anabolic agents is required.

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